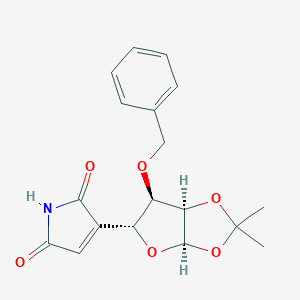
Biefm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biefm, also known as 2,3-bisphosphoglycerate-independent phosphoglycerate mutase, is an enzyme that plays a vital role in glycolysis and gluconeogenesis. It catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) without the need for 2,3-bisphosphoglycerate (2,3-BPG), which is required by the other phosphoglycerate mutase enzyme. Biefm has been the subject of numerous scientific studies due to its potential applications in various fields.
Mecanismo De Acción
Biefm catalyzes the transfer of a phosphate group from 3-PG to a histidine residue in the enzyme, forming a phosphohistidine intermediate. The intermediate then undergoes a conformational change, leading to the conversion of 3-PG to 2-PG. The mechanism of Biefm is unique in that it does not require the presence of 2,3-BPG, which is required by the other phosphoglycerate mutase enzyme.
Efectos Bioquímicos Y Fisiológicos
Biefm plays a critical role in glycolysis and gluconeogenesis, which are essential metabolic pathways in all living organisms. The enzyme helps regulate the levels of 2-PG and 3-PG, which are important intermediates in these pathways. Biefm has also been shown to have a role in the regulation of red blood cell metabolism and oxygen transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Biefm in lab experiments is that it does not require the presence of 2,3-BPG, which can complicate experimental procedures. Biefm is also relatively easy to purify and can be produced using recombinant DNA technology. However, one limitation of using Biefm is that it is not as well-studied as other enzymes involved in glycolysis and gluconeogenesis, which can make it more challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Biefm. One area of research is to further investigate the role of Biefm in cancer metabolism and its potential as a target for cancer therapy. Another area of research is to explore the potential use of Biefm in metabolic engineering to improve the production of various compounds. Additionally, research on the regulation of Biefm and its physiological effects could lead to a better understanding of the role of this enzyme in metabolism.
Métodos De Síntesis
Biefm can be synthesized using recombinant DNA technology. The gene encoding for Biefm can be cloned and expressed in a host cell, such as E. coli, to produce the enzyme. The purified enzyme can then be used for various applications.
Aplicaciones Científicas De Investigación
Biefm has been studied extensively for its potential applications in biotechnology, medicine, and agriculture. In biotechnology, Biefm can be used as a tool for metabolic engineering to improve the production of various compounds, such as biofuels and pharmaceuticals. In medicine, Biefm has been investigated for its role in cancer metabolism and as a potential target for cancer therapy. In agriculture, Biefm has been studied for its potential use in improving crop yields and stress tolerance.
Propiedades
Número CAS |
124484-37-3 |
|---|---|
Nombre del producto |
Biefm |
Fórmula molecular |
C18H19NO6 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
3-[(3aR,5R,6R,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H19NO6/c1-18(2)24-15-14(22-9-10-6-4-3-5-7-10)13(23-17(15)25-18)11-8-12(20)19-16(11)21/h3-8,13-15,17H,9H2,1-2H3,(H,19,20,21)/t13-,14-,15-,17-/m1/s1 |
Clave InChI |
XJFIMTYKMDIRNS-KCYZZUKISA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
SMILES canónico |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)OCC4=CC=CC=C4)C |
Sinónimos |
3-(3-O-benzyl-1,2-O-isopropylidene-erythrofuranos-4-yl)maleimide BIEFM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




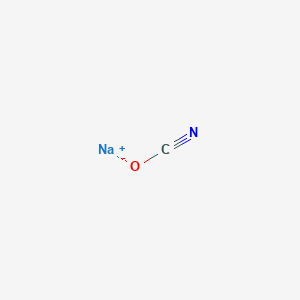




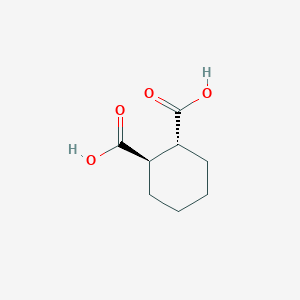
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
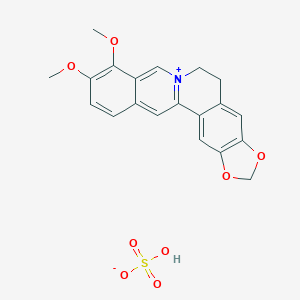
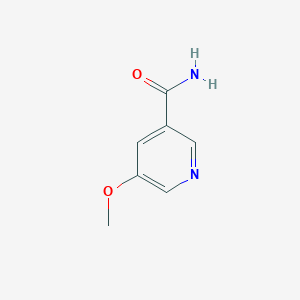
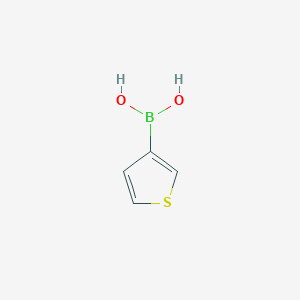
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
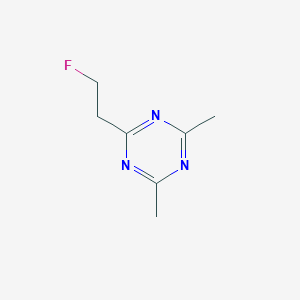
![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)